![molecular formula C9H6ClF2N3 B15207292 1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole CAS No. 916151-12-7](/img/structure/B15207292.png)
1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole
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Overview
Description
1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a difluoromethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole ring.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorophenyl group.
Scientific Research Applications
1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chlorophenyl and difluoromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-1H-1,2,3-triazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
1-(4-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole: The position of the chlorine atom on the phenyl ring is different, potentially affecting its reactivity and applications.
Uniqueness
1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole is unique due to the combination of the chlorophenyl and difluoromethyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-Chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered interest in medicinal chemistry for its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring, which is known for its ability to stabilize various substituents that contribute to its biological activity.
The biological activity of triazoles often involves:
- Enzyme Inhibition : Triazoles can inhibit enzymes critical for the proliferation of cancer cells or the metabolism of pathogens.
- Receptor Binding : They may bind to specific receptors that regulate cellular pathways related to growth and survival.
Antimicrobial Activity
Triazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | < 10 µg/mL |
Staphylococcus aureus | < 5 µg/mL |
Studies have demonstrated that the presence of the difluoromethyl group enhances the compound's potency against these microorganisms compared to other triazole derivatives .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 1.5 µM to 4.0 µM, indicating significant antiproliferative effects.
A comparative analysis with other triazole derivatives shows that this compound outperforms several standard chemotherapeutics in certain assays .
Case Studies
Recent studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Study on Anticancer Properties : In a study involving the treatment of MCF-7 and HCT-116 cell lines, this compound demonstrated superior cytotoxicity compared to doxorubicin and 5-fluorouracil. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively at low concentrations .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other triazole derivatives:
Compound | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity |
---|---|---|---|
This compound | Contains difluoromethyl group | 1.5 - 4.0 µM | Effective against E. coli and S. aureus |
N-(3-methoxybenzyl)-triazole derivative | Lacks difluoromethyl group | Higher IC50 values | Reduced efficacy |
Standard chemotherapeutics | Varied structures | >10 µM | Variable |
Properties
CAS No. |
916151-12-7 |
---|---|
Molecular Formula |
C9H6ClF2N3 |
Molecular Weight |
229.61 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(difluoromethyl)triazole |
InChI |
InChI=1S/C9H6ClF2N3/c10-6-2-1-3-7(4-6)15-5-8(9(11)12)13-14-15/h1-5,9H |
InChI Key |
CBPBTETZOYKCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(F)F |
Origin of Product |
United States |
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